3-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one
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Overview
Description
3-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridinone ring substituted with an amino group and a hydroxypropyl group, making it a versatile building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one typically involves the reaction of 3-amino-1,2-dihydroxypropane with a suitable pyridinone precursor. One common method includes the protection of the amino and hydroxy groups followed by cyclization to form the pyridinone ring. The reaction conditions often involve the use of bases and solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones, while substitution reactions can introduce various alkyl or aryl groups to the amino or hydroxy positions .
Scientific Research Applications
3-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which 3-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one exerts its effects involves its interaction with various molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridinone ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3-Amino-1,2-dihydroxypropane: A precursor in the synthesis of 3-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one.
2-Hydroxypropyl methacrylamide: Used in polymer synthesis and shares the hydroxypropyl group.
Imidazole derivatives: Contain similar nitrogen heterocycles and exhibit comparable biological activities
Uniqueness
What sets this compound apart is its combination of functional groups and the pyridinone ring, which provides unique reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C8H12N2O2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-amino-1-(2-hydroxypropyl)pyridin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-6(11)5-10-4-2-3-7(9)8(10)12/h2-4,6,11H,5,9H2,1H3 |
InChI Key |
GRLZIIFZYCXLBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC=C(C1=O)N)O |
Origin of Product |
United States |
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